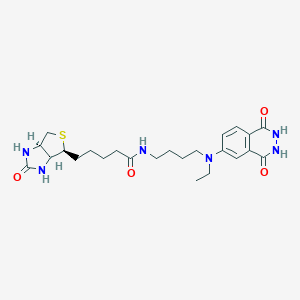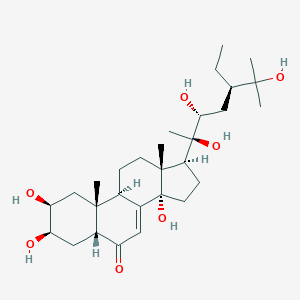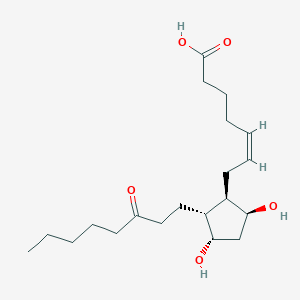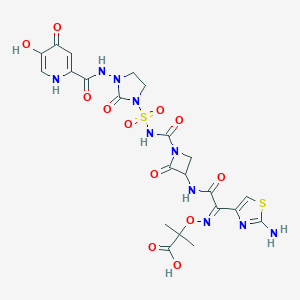
Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2',2''-nitrilotrisethanol (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2',2''-nitrilotrisethanol (1:1) is a chemical compound commonly known as DNTB. It is a yellow crystalline powder that is soluble in water. DNTB is widely used in scientific research for its ability to measure the activity of enzymes such as alkaline phosphatase and creatine kinase.
Mécanisme D'action
DNTB is a substrate for enzymes such as alkaline phosphatase and creatine kinase. When these enzymes are present, they catalyze the hydrolysis of DNTB, resulting in the release of a yellow product that can be measured spectrophotometrically. The rate of the reaction is proportional to the activity of the enzyme.
Effets Biochimiques Et Physiologiques
DNTB has no known direct biochemical or physiological effects on living organisms. It is used solely as a substrate for measuring enzyme activity.
Avantages Et Limitations Des Expériences En Laboratoire
DNTB has several advantages for use in lab experiments. It is a stable, water-soluble compound that is easy to handle and store. It is also relatively inexpensive compared to other enzyme substrates. However, DNTB has some limitations. It is not a universal substrate and is only suitable for measuring the activity of certain enzymes. Additionally, the yellow product that is released during the reaction can interfere with other assays that use absorbance measurements at the same wavelength.
Orientations Futures
There are several future directions for research involving DNTB. One area of interest is the development of new enzyme substrates that are more specific and sensitive than DNTB. Another area of interest is the use of DNTB in the development of new drugs that target enzymes involved in disease processes. Additionally, there is potential for the use of DNTB in the development of biosensors for detecting enzyme activity in real-time.
Méthodes De Synthèse
DNTB is synthesized by the reaction of 2,4-dichlorobenzenesulfonyl chloride with tris(hydroxymethyl)aminomethane in the presence of acetic acid. The reaction yields a yellow crystalline powder that is purified by recrystallization.
Applications De Recherche Scientifique
DNTB is widely used in scientific research as a substrate for measuring the activity of enzymes such as alkaline phosphatase and creatine kinase. It is also used in the development of new drugs and in the study of enzyme kinetics.
Propriétés
Numéro CAS |
102582-96-7 |
|---|---|
Nom du produit |
Acetic acid, ((2,4-dichlorophenyl)sulfonyl)-, compd. with 2,2',2''-nitrilotrisethanol (1:1) |
Formule moléculaire |
C14H21Cl2NO7S |
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4-dichlorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H6Cl2O4S.C6H15NO3/c9-5-1-2-7(6(10)3-5)15(13,14)4-8(11)12;8-4-1-7(2-5-9)3-6-10/h1-3H,4H2,(H,11,12);8-10H,1-6H2 |
Clé InChI |
VFLJQTRTWFKESS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CC(=O)O.C(CO)N(CCO)CCO |
Autres numéros CAS |
102582-96-7 |
Synonymes |
2-(bis(2-hydroxyethyl)amino)ethanol, 2-(2,4-dichlorophenyl)sulfonylace tic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)











![5-Methylimidazo[5,4-c]pyridine](/img/structure/B12070.png)